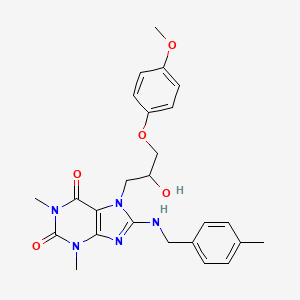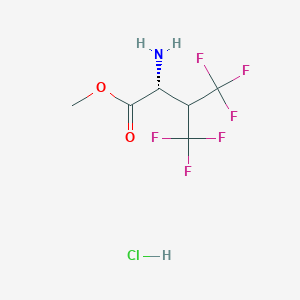![molecular formula C10H9N5 B2504496 2-((1H-1,2,4-トリアゾール-1-イル)メチル)-1H-ベンゾ[d]イミダゾール CAS No. 338418-54-5](/img/structure/B2504496.png)
2-((1H-1,2,4-トリアゾール-1-イル)メチル)-1H-ベンゾ[d]イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
科学的研究の応用
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of ovarian cancer.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives can bind to various biological targets due to their large dipole moment and ability to form hydrogen bonding, dipole-dipole, and π stacking interactions .
Mode of Action
It is known that synthetic organic inhibitors, such as triazole derivatives, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence various biochemical pathways due to their ability to bind to different biological targets .
Pharmacokinetics
The molecular weight of 1-methyl-1h-1,2,4-triazole, a related compound, is 830919 , which might influence its pharmacokinetic properties.
Result of Action
It is known that some 1,2,4-triazole derivatives have exhibited significant antiproliferative effects against tested cancer cells . Additionally, certain 1,2,4-triazol-1-ylmethyl)phenols have shown high fungitoxic effect .
Action Environment
It is known that the corrosion inhibition potential of synthetic organic inhibitors, such as triazole derivatives, can be effective in an acidic environment .
生化学分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole on various types of cells and cellular processes are also being studied. Preliminary findings suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with a triazole derivative. One common method is the alkylation of benzimidazole with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and sustainable synthesis of the compound by optimizing reaction conditions and minimizing waste .
化学反応の分析
Types of Reactions
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the triazole ring[3][3].
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,4-triazol-5-yl)pyridine
- 1,2,3-triazole derivatives
Uniqueness
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of the benzimidazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to other triazole derivatives, it offers a different set of reactivity and binding characteristics, which can be advantageous in certain contexts .
特性
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-4-9-8(3-1)13-10(14-9)5-15-7-11-6-12-15/h1-4,6-7H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGTWRQAEQEXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2504413.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)


![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2504420.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)
![3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2504434.png)
![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)
